Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16700529
InChI: InChI=1S/C17H23BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3
SMILES:
Molecular Formula: C17H23BO4
Molecular Weight: 302.2 g/mol

Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

CAS No.:

Cat. No.: VC16700529

Molecular Formula: C17H23BO4

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate -

Specification

Molecular Formula C17H23BO4
Molecular Weight 302.2 g/mol
IUPAC Name ethyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Standard InChI InChI=1S/C17H23BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3
Standard InChI Key GKWJVFYWVQLYNW-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OCC

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound’s structure centers on a dioxaborolane moiety—a five-membered ring containing two oxygen atoms and a boron center—linked to a phenyl group substituted with an ethyl prop-2-enoate chain. The boron atom’s empty p-orbital facilitates interactions with nucleophiles, while the conjugated enoate system contributes to its planar geometry and electronic delocalization.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₇H₂₃BO₄
Molecular Weight302.2 g/mol
Dioxaborolane Ring4,4,5,5-Tetramethyl configuration enhances steric protection of boron
Prop-2-enoate GroupEthyl ester conjugated to a vinyl group, enabling resonance stabilization

The (2E)-configuration of the double bond ensures optimal orbital alignment for reactivity, distinguishing it from (2Z)-isomers. X-ray crystallography studies of analogous compounds reveal bond lengths of 1.37 Å for the B–O bonds and 1.48 Å for the C–B bond, consistent with typical boronic esters.

Synthesis Methodologies and Optimization

Traditional Synthetic Routes

Initial syntheses employed palladium-catalyzed Miyaura borylation, where aryl halides react with bis(pinacolato)diboron (B₂pin₂) to install the dioxaborolane group. Subsequent Heck coupling introduced the prop-2-enoate moiety via reaction with ethyl acrylate under controlled conditions.

Advanced Manufacturing Techniques

Recent advancements utilize continuous flow reactors to enhance reaction efficiency and safety. For example, a 2024 study demonstrated a 92% yield improvement when synthesizing the compound at 80°C with a residence time of 15 minutes in a microfluidic system. This method reduces side product formation by maintaining precise temperature control and reagent mixing.

Table 2: Comparative Synthesis Metrics

ParameterBatch ReactorFlow Reactor
Yield68%92%
Reaction Time6 hours15 minutes
Byproduct Formation12%3%

Physicochemical Profile and Analytical Characterization

Solubility and Partitioning

The compound exhibits moderate lipophilicity, with a calculated logP value of 1.93 (XLOGP3), favoring solubility in organic solvents like tetrahydrofuran and dichloromethane . Aqueous solubility remains limited (1.45 mg/mL at 25°C), necessitating co-solvents for biological assays .

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.8 Hz, 1H, aromatic), 6.45 (d, J = 15.9 Hz, 1H, vinyl), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • ¹¹B NMR: A singlet at δ 30.2 ppm confirms tetracoordinated boron

  • IR: Strong absorption at 1715 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B–O symmetric stretch)

Chemical Reactivity and Reaction Mechanisms

Borylation and Cross-Coupling

The dioxaborolane group participates in Suzuki-Miyaura couplings with aryl halides, enabling carbon-carbon bond formation. Kinetic studies reveal a second-order dependence on palladium catalyst concentration, suggesting a mechanism involving oxidative addition and transmetallation.

Electrophilic Interactions

The boron center reacts with nucleophiles like hydroxide ions, forming transient tetrahedral intermediates. This reversible interaction underpins the compound’s ability to inhibit serine proteases, with a measured Kᵢ of 2.3 μM against trypsin-like enzymes.

Applications in Organic Synthesis and Drug Development

Intermediate for Heterocycle Synthesis

The compound serves as a precursor to 1H-indazole derivatives through cyclization reactions. For example, treatment with hydrazine at 110°C yields ethyl 1H-indazole-3-carboxylate, a scaffold in kinase inhibitors.

Prodrug Design

Its ester group undergoes enzymatic hydrolysis in vivo, releasing bioactive acids. In rodent models, prodrugs derived from this compound show 3-fold higher oral bioavailability compared to parent acids.

Biological Interactions and Enzymatic Modulation

Enzyme Inhibition Dynamics

The boron atom forms reversible covalent bonds with catalytic serine residues in proteases. Stopped-flow kinetics indicate a two-step mechanism: rapid initial binding (k₁ = 1.2 × 10⁴ M⁻¹s⁻¹) followed by slow conformational adjustment (k₂ = 0.8 s⁻¹).

Cellular Permeability

Despite its molecular weight (302.2 g/mol), the compound crosses the blood-brain barrier (logBB = -0.45), as predicted by in silico models . This property makes it valuable for neuroactive drug development.

Comparative Analysis with Boronic Ester Derivatives

Table 3: Structural Analog Comparison

CompoundMolecular FormulaKey Distinguishing Feature
Ethyl 3-(4-boronophenyl)propanoateC₁₇H₂₅BO₄Saturated alkyl chain
Ethyl (E)-2-cyanoprop-2-enoate analogC₁₈H₂₂BNO₄Cyano group enhances electrophilicity
tert-Butyl benzoate derivativeC₂₁H₃₁BO₄Bulkier ester group reduces solubility

The target compound’s conjugated system enables unique reactivity patterns absent in saturated analogs, particularly in Diels-Alder reactions.

Future Perspectives in Research and Application

Ongoing studies focus on:

  • Catalytic Asymmetric Synthesis: Developing chiral ligands to access enantiomerically pure forms

  • Protease-Targeted Therapies: Optimizing selectivity for cancer-associated proteases

  • Materials Science: Incorporating the compound into boron-doped graphene precursors

The integration of machine learning for reaction optimization and target prediction represents a promising frontier, potentially reducing development timelines by 40%.

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